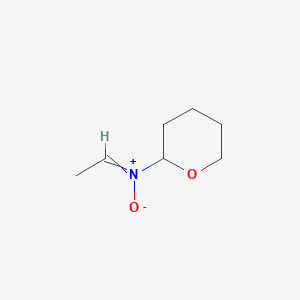
N-(Oxan-2-yl)ethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxan-2-yl)ethanimine N-oxide is an organic compound that belongs to the class of N-oxides These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, forming an N-O bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-2-yl)ethanimine N-oxide typically involves the oxidation of a tertiary amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide intermediate . The reaction conditions often include the use of a strong base such as sodium hydroxide and a temperature of around 160°C .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to be an efficient and environmentally friendly method .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Oxan-2-yl)ethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The N-oxide can participate in substitution reactions, where the N-O bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide to the amine.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(Oxan-2-yl)ethanimine N-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Oxan-2-yl)ethanimine N-oxide involves its ability to act as an oxidizing agent. The N-O bond in the compound can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Doxylamine ethanamine N-oxide
- N,N-Dimethyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine N-oxide
- Zolmitriptan N-oxide
Uniqueness
N-(Oxan-2-yl)ethanimine N-oxide is unique due to its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
136386-26-0 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-(oxan-2-yl)ethanimine oxide |
InChI |
InChI=1S/C7H13NO2/c1-2-8(9)7-5-3-4-6-10-7/h2,7H,3-6H2,1H3 |
InChI-Schlüssel |
IGAIQLHYVMTQJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=[N+](C1CCCCO1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



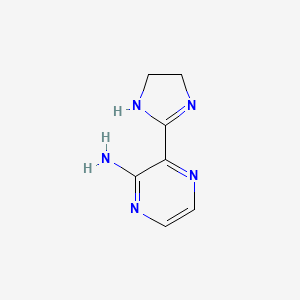
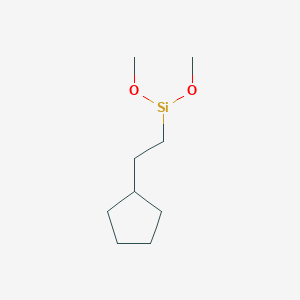
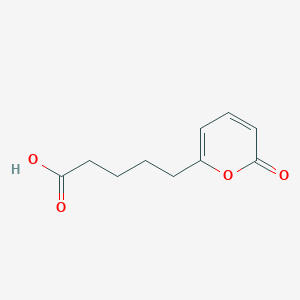
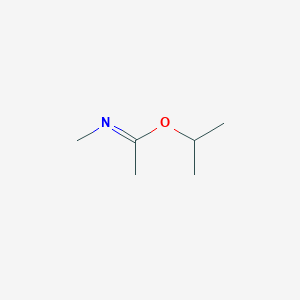
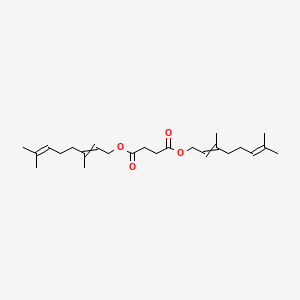
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
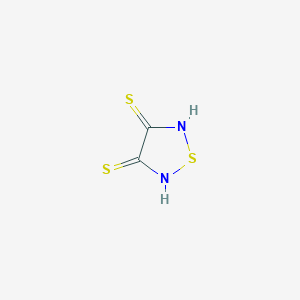
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
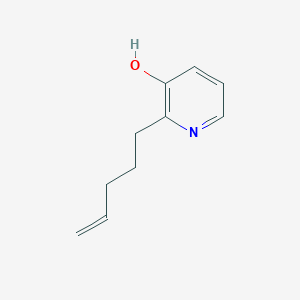
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)

